6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride
Description
6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride is a bicyclic organic compound featuring a spirocyclic scaffold with a nitrogen atom in the six-membered azaspiro ring and a nitrile group at position 2. Its hydrochloride salt enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. The compound has been utilized in the development of PDE9A inhibitors, such as BAY-7081, where it contributes to selective enzyme binding through its rigid spirocyclic geometry . Its synthesis involves multi-step reactions, including hydrogenation and HCl-mediated salt formation, with structural validation via NMR and MS .
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-azaspiro[2.5]octane-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-7-5-8(7)1-3-10-4-2-8;/h7,10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMUVUCJZJMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309465-97-0 | |
| Record name | 6-azaspiro[2.5]octane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride typically involves the reaction of a suitable precursor with a nitrile group and a spirocyclic amine. One common method involves the cyclization of a linear precursor under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization and subsequent formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The industrial synthesis may also incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its spirocyclic structure is of particular interest for designing molecules with unique biological activities.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its potential therapeutic effects. It may be used in assays to screen for biological activity or to elucidate mechanisms of action.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities among 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride and related compounds:
Physicochemical Properties
- Molecular Weight and Solubility: 6-Azaspiro[2.5]octane hydrochloride (C7H14ClN) has a molecular weight of 147.65 g/mol and is typically stored under inert conditions . The nitrile group in this compound increases polarity compared to non-cyano analogues, enhancing binding to hydrophobic enzyme pockets .
Commercial Availability and Industrial Relevance
- Pharmaceutical Intermediates : Industrial-grade 6-Azaspiro[2.5]octane hydrochloride is supplied by Hangzhou Zhongqi Chem Co., Ltd., at 99% purity for large-scale API synthesis .
- Research-Grade Compounds : Derivatives like 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride are available in milligram quantities for preclinical studies .
Biological Activity
6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, synthesis of derivatives, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a spiro junction between two saturated rings, incorporating a nitrogen atom. This configuration contributes to the compound's rigidity and three-dimensional properties, making it a valuable scaffold for drug design.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic aminating agent , selectively interacting with various nucleophiles. This interaction facilitates biochemical reactions that can influence cellular pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 0.18 | |
| MDA-MB-231 (Breast) | 0.08 | |
| HeLa (Cervical) | 0.14 |
These values suggest that structural modifications of the compound can enhance its biological activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Its mechanism involves disrupting bacterial membranes, enhancing selectivity against pathogens such as Mycobacterium tuberculosis. The azaspiro structure is believed to improve membrane permeability, increasing efficacy against resistant strains.
Case Studies
Several studies have explored the biological activity of related compounds, shedding light on the potential applications of this compound:
- Antitumor Studies : Compounds structurally related to 6-Azaspiro[2.5]octane have shown significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity at low concentrations.
- Antimicrobial Research : Investigations into the antimicrobial effects revealed that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, highlighting its therapeutic potential in treating infections.
Synthesis and Evaluation of Derivatives
A series of derivatives have been synthesized to evaluate their biological activities:
| Derivative | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 Cell Line | 0.18 | |
| Compound B | MDA-MB-231 Cell Line | 0.08 | |
| Compound C | HeLa Cell Line | 0.14 |
These studies illustrate the potential for enhancing biological activity through structural modifications.
Comparative Analysis with Similar Compounds
This compound can be compared with other spirocyclic compounds known for their biological activity:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Spirocyclic | Antitumor |
| 2-Azaspiro[3.4]octane | Spirocyclic | Antimicrobial |
The unique spirocyclic structure of 6-Azaspiro[2.5]octane may enhance its therapeutic potential compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for 6-azaspiro[2.5]octane-2-carbonitrile hydrochloride, and how do they compare in yield and purity?
The compound is synthesized via spirocyclic ring formation, often using nitrile-containing precursors. Evidence from spirocyclic building blocks (e.g., 6-azaspiro[2.5]octan-4-ol hydrochloride) suggests that reductive amination or cyclization of aminonitrile intermediates is common . Enzymatic methods, such as enantioselective hydrolysis of related spirocyclic nitriles using recombinant Eph1 epoxide hydrolase, have also been explored, achieving >200-fold activity enhancement in E. coli systems . Yield optimization typically involves controlling reaction temperature (e.g., 0–25°C) and catalyst loading (e.g., 5–10 mol% palladium for cross-coupling steps). Purity is assessed via HPLC (≥95% by area normalization) with mobile phases like acetonitrile-tetrahydrofuran mixtures .
Q. Which analytical techniques are critical for characterizing structural integrity and purity?
- NMR : H/C NMR confirms spirocyclic geometry and nitrile placement (δ ~120 ppm for CN).
- HPLC-MS : Used to detect impurities (e.g., des-nitrile byproducts) with C18 columns and gradient elution (e.g., 0.1% acetic acid/acetonitrile) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for enantiomeric forms .
- TGA/DSC : Evaluates thermal stability (decomposition >200°C) and hydrochloride salt formation .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities include residual starting materials (e.g., unreacted aminonitrile) and ring-opened byproducts. Mitigation strategies:
- Chromatographic purification : Silica gel chromatography with ethyl acetate/hexane gradients .
- Recrystallization : Using ethanol/water mixtures to isolate the hydrochloride salt .
- Enzymatic resolution : Eph1 hydrolase selectively hydrolyzes undesired enantiomers, improving enantiomeric excess (ee >98%) .
Advanced Research Questions
Q. How can enzymatic systems like Eph1 epoxide hydrolase be optimized for scalable synthesis of enantiopure derivatives?
Recombinant E. coli expressing Eph1 shows enhanced activity (200× wild-type R. glutinis) for enantioselective hydrolysis of spirocyclic nitriles . Key parameters:
- Substrate loading : ≤10 mM to avoid enzyme inhibition.
- pH control : Optimal activity at pH 7.5–8.0.
- Cofactor supplementation : NADH regeneration systems improve turnover. Data contradictions in enantioselectivity (e.g., variable ee under high salinity) are resolved by pre-incubating enzymes with substrate analogs to stabilize active sites .
Q. What structure-activity relationships (SAR) justify the pharmacological potential of 6-azaspiro derivatives?
Patent data reveals that trifluoromethyl-benzyl derivatives of 6-azaspiro[2.5]octane inhibit heterotopic ossification, likely via modulation of BMP signaling . Key SAR findings:
- Spiro ring size : Smaller rings (e.g., 2.5 vs. 3.5) enhance target binding (ΔIC = 2.3 μM vs. 8.7 μM).
- Nitrile group : Critical for hydrogen bonding with catalytic lysine residues in kinases. Comparative studies with 6-azaspiro[3.5]nonane-7-carboxamide hydrochloride show reduced activity, emphasizing the importance of ring strain and substituent positioning .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Q. What computational methods are used to predict reactivity and regioselectivity in derivatization reactions?
DFT calculations (B3LYP/6-31G*) model nitrile electrophilicity and sp hybridization at the spiro nitrogen. MD simulations predict steric hindrance in bulky substituent additions (e.g., benzyl groups at position 5) . Experimental validation via Hammett plots confirms electron-withdrawing groups enhance nitrile reactivity (ρ = +1.2) .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in crystallographic vs. spectroscopic data for spirocyclic conformers?
- Variable-temperature NMR : Identifies dynamic ring-flipping (ΔG ~50 kJ/mol) that may obscure averaged signals .
- Paramagnetic relaxation enhancement (PRE) : Detects transient conformers in solution not observed in X-ray structures .
Q. What strategies address low reproducibility in enzymatic hydrolysis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
